2-((4-chlorophenyl)thio)-N-(2,4-dimethylphenyl)acetamide

Description

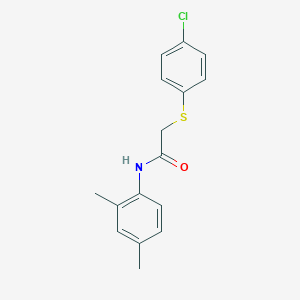

2-((4-Chlorophenyl)thio)-N-(2,4-dimethylphenyl)acetamide is a thioacetamide derivative characterized by a sulfur-linked 4-chlorophenyl group and an N-bound 2,4-dimethylphenyl substituent.

Properties

IUPAC Name |

2-(4-chlorophenyl)sulfanyl-N-(2,4-dimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNOS/c1-11-3-8-15(12(2)9-11)18-16(19)10-20-14-6-4-13(17)5-7-14/h3-9H,10H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUYJWTMYPPFCNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CSC2=CC=C(C=C2)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-chlorophenyl)thio)-N-(2,4-dimethylphenyl)acetamide typically involves the following steps:

Thioether Formation: A nucleophilic substitution reaction between 4-chlorothiophenol and 2,4-dimethylphenylacetyl chloride in the presence of a base such as triethylamine.

Acetamide Formation: The resulting thioether is then reacted with acetic anhydride to form the acetamide derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

Oxidation: The thioether linkage can undergo oxidation to form sulfoxides or sulfones.

Reduction: The acetamide group can be reduced to form the corresponding amine.

Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Electrophiles such as nitronium ion (NO2+) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry: As a lead compound for the development of new pharmaceuticals with potential anti-inflammatory or anticancer properties.

Materials Science: As a precursor for the synthesis of polymers and advanced materials with unique properties.

Biological Studies: Investigating its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 2-((4-chlorophenyl)thio)-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thioether linkage and acetamide group play crucial roles in binding to these targets, potentially modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thioacetamide derivatives exhibit diverse pharmacological and physicochemical properties depending on substituent patterns. Below is a detailed comparison of structurally related compounds:

Table 1: Structural and Functional Comparison of Analogous Thioacetamides

Key Comparative Insights

Substituent Effects on Bioactivity: The 4-chlorophenylthio group in the target compound shares electronic similarities with halogenated analogs like N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide . Compounds with sulfamoyl () or pyrimidinone () thio substituents demonstrate enhanced solubility or antitumor activity, suggesting that heterocyclic modifications could improve the target compound’s efficacy.

Synthetic Yields :

- The 85% yield reported for a related N-(4-chlorophenyl)thioacetamide () contrasts with the 77% yield of the sulfamoyl analog () , highlighting the impact of substituent complexity on reaction efficiency.

Biological Relevance: Auxin agonists () and CK1 inhibitors () illustrate the versatility of thioacetamides in targeting diverse pathways.

Halogenation Patterns :

- The para-chloro position in the target compound may optimize π-π stacking interactions in biological systems, whereas ortho-chloro substituents (e.g., 2,6-dichlorophenyl in ) could induce steric clashes or alter metabolic pathways.

Biological Activity

2-((4-chlorophenyl)thio)-N-(2,4-dimethylphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This compound features a thioether linkage and an acetamide moiety, which are critical for its biological interactions.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : 2-(4-chlorophenyl)sulfanyl-N-(2,4-dimethylphenyl)acetamide

- Molecular Formula : C16H16ClNOS

- Molecular Weight : 305.82 g/mol

Synthesis

The synthesis of this compound typically involves:

- Thioether Formation : A nucleophilic substitution reaction between 4-chlorothiophenol and 2,4-dimethylphenylacetyl chloride in the presence of a base such as triethylamine.

- Acetamide Formation : The resulting thioether is reacted with acetic anhydride to yield the final acetamide derivative.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The thioether and acetamide functionalities allow for binding to enzymes or receptors, potentially modulating their activity and leading to therapeutic effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been identified as a lead compound for developing new pharmaceuticals aimed at treating various cancers. The presence of the chlorophenyl group enhances its reactivity and interaction with cancer cell lines .

Case Study: Antitumor Efficacy

A comparative study evaluated the effectiveness of this compound against several cancer cell lines. The results indicated a significant reduction in cell viability, suggesting its potential as an antitumor agent. For instance, in vitro assays demonstrated IC50 values lower than those of standard chemotherapeutic agents like doxorubicin .

Anti-inflammatory Properties

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. Its mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison was made with structurally similar compounds:

| Compound Name | Structure | Anticancer Activity (IC50) | Notes |

|---|---|---|---|

| 2-((4-bromophenyl)thio)-N-(2,4-dimethylphenyl)acetamide | Structure | Higher than chlorinated analog | Bromine increases lipophilicity |

| 2-((4-fluorophenyl)thio)-N-(2,4-dimethylphenyl)acetamide | Structure | Comparable activity | Fluorine enhances metabolic stability |

| 2-((4-methylphenyl)thio)-N-(2,4-dimethylphenyl)acetamide | Structure | Lower activity | Methyl group reduces electron-withdrawing effects |

This table illustrates that the presence of chlorine in the phenyl group significantly influences the biological activity compared to other halogenated or substituted derivatives.

Q & A

Q. What synthetic routes are commonly employed for the preparation of 2-((4-chlorophenyl)thio)-N-(2,4-dimethylphenyl)acetamide, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, thioether linkages can be introduced by reacting 2-chloroacetamide derivatives with thiophenol intermediates under basic conditions (e.g., K₂CO₃ in DMF). Optimization involves adjusting solvent polarity (e.g., DMF vs. acetonitrile), temperature (60–80°C), and stoichiometry of reactants to minimize byproducts like disulfides . Evidence from analogous syntheses highlights the importance of anhydrous conditions and inert atmospheres to prevent oxidation of thiol intermediates .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Key techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR confirm regioselectivity of substitution and absence of unreacted precursors. Aromatic protons in the 6.8–7.4 ppm range and acetamide carbonyl signals near 168–170 ppm are diagnostic .

- X-ray crystallography : Resolves intramolecular interactions, such as C–H⋯O hydrogen bonds that stabilize the crystal lattice .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₆H₁₅ClN₂OS) with precision <5 ppm .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

Column chromatography using silica gel (hexane/ethyl acetate gradients) is standard. Recrystallization from ethanol or methanol improves purity by removing polar impurities. For persistent byproducts, preparative HPLC with a C18 column and acetonitrile/water mobile phase is recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Systematic approaches include:

- Dose-response studies : Test across a wider concentration range (nM to µM) to identify non-linear effects.

- Assay validation : Use positive controls (e.g., known enzyme inhibitors) and replicate experiments in multiple cell lines to rule out cell-specific artifacts .

- Metabolic stability tests : Assess compound degradation in serum or liver microsomes to clarify discrepancies between in vitro and in vivo results .

Q. What computational methods predict the binding mode of this compound to target proteins?

- Molecular docking (AutoDock Vina, Schrödinger) : Models interactions with active sites using crystal structures of target enzymes (e.g., kinases). Focus on the thioether and acetamide moieties as hydrogen bond acceptors .

- Molecular dynamics (MD) simulations (GROMACS) : Evaluates binding stability over 100-ns trajectories, highlighting key residues (e.g., hydrophobic pockets accommodating chlorophenyl groups) .

Q. How do intramolecular interactions influence the compound’s stability and reactivity?

X-ray studies of analogous acetamides reveal intramolecular C–H⋯O hydrogen bonds between the acetamide carbonyl and adjacent aromatic protons, forming six-membered rings that enhance conformational rigidity. These interactions reduce susceptibility to hydrolysis and oxidation .

Q. What strategies mitigate regioselectivity challenges during thioether bond formation?

- Protecting groups : Temporarily block competing nucleophilic sites (e.g., -NH₂) on the phenyl ring using Boc or Fmoc groups .

- Catalytic systems : Employ Cu(I) or Pd(II) catalysts to direct substitution to the para position of the chlorophenyl group .

Data Contradiction Analysis

Q. How should researchers address conflicting spectral data (e.g., NMR shifts) between synthetic batches?

- Batch comparison : Analyze multiple batches using identical NMR parameters (solvent, temperature).

- Impurity profiling : Use LC-MS to identify trace contaminants (e.g., oxidized sulfur species) that may shift peaks .

- Crystallographic validation : Compare experimental XRD data with calculated powder patterns to confirm polymorphic consistency .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.